molecular formula C9H7NS B086038 5-Phenylisothiazole CAS No. 1075-21-4

5-Phenylisothiazole

Cat. No. B086038
CAS RN: 1075-21-4
M. Wt: 161.23 g/mol
InChI Key: GCJTZGLHWFXNSS-UHFFFAOYSA-N
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Description

5-Phenylisothiazole is a chemical compound used for medicinal purposes . It has been studied in the field of photochemistry, where it was found that its phototransposition is enhanced by triethylamine and increased solvent polarity .


Synthesis Analysis

The synthesis of 5-Phenylisothiazole involves various methods. One such method involves the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C, which gave the carboxylic acid products in 99% and 95% yields, respectively . Another method involves the reaction of 3-iodo-5-phenylisothiazole-4-carbonitrile with tert-butyl carbazate via a Buchwald C-N style coupling .


Molecular Structure Analysis

The molecular structure of 5-Phenylisothiazole has been determined by X-ray crystallographic analysis . The isothiazole ring is planar to within ±0.009 Å, with the C–S 1.715 (8), N–S 1.661 (7)Å, and N–S–C 93.3 (4)° .


Chemical Reactions Analysis

The photochemistry of 5-Phenylisothiazole has been studied, and it was found that its phototransposition is enhanced by triethylamine and increased solvent polarity . In another study, it was found that the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C gave the carboxylic acid products in 99% and 95% yields, respectively .

Safety And Hazards

The safety data sheet for 5-Phenylisothiazole indicates that it is a flammable solid and can be harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Future Directions

Future research on 5-Phenylisothiazole could focus on its potential applications in medicine, given its wide biological activity . Additionally, further studies could explore its photochemical properties and how they can be enhanced .

properties

IUPAC Name

5-phenyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-7-10-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJTZGLHWFXNSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40295493
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisothiazole

CAS RN

1075-21-4
Record name Isothiazole, 5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40295493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
118
Citations
JW Pavlik, P Tongcharoensirikul - The Journal of Organic …, 2000 - ACS Publications
… To determine the effect of TEA on the photochemistry of 5-phenylisothiazole (1), two solutions of 1 in benzene (3.0 mL, 2.2 × 10 - 2 M), without and with TEA (1.4 × 10 - 2 M), were …
Number of citations: 24 pubs.acs.org
RG Micetich, R Raap - Journal of Medicinal Chemistry, 1968 - ACS Publications
… 3-Alkoxy-4-bromo-5-phenylisothiazoles6 were converted to 3-alkoxy-5-phenylisothiazole-4-… -5-phenylisothiazole, bp 128131 (0.5 mm) (90%): 4-cyano-3-ethoxy-5-phenylisothiazole, mp …
Number of citations: 19 pubs.acs.org
A Alberola, L Calvo… - Journal of …, 1993 - Wiley Online Library
… 3-Methyl-5-phenylisothiazole was prepared by established procedures [13]. Nuclear magnetic resonance spectra were obtained with a Bruker AC80 spectrometer using …
Number of citations: 6 onlinelibrary.wiley.com
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… At elevated reaction temperatures (140 C) 3,3′-bi(4-bromo-5-phenylisothiazole) 25 was also identified in the reaction mixture and the structure of this 3,3′-biisothiazole 25 was …
Number of citations: 26 pubs.rsc.org
A Alberola, L Calvo… - Journal of …, 1995 - Wiley Online Library
… We also report the results of the reactions of 3-methyl5-phenylisothiazole (2) with alkyl halides, chlorotrimethylsilane and carboxylic acid derivatives in the presence of the …
Number of citations: 10 onlinelibrary.wiley.com
IC Christoforou, PA Koutentis, CW Rees - Organic & biomolecular …, 2003 - pubs.rsc.org
… C-3 with 3-chloro-5-phenylisothiazole-4-… 5-phenylisothiazole-4-carbonitrile 6, was unknown. This ether was prepared independently in high yield by treating 3-chloro-5-phenylisothiazole…
Number of citations: 47 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… - and 3,5-dibromoisothiazole-4-carbonitrile (1 and 2) 7 react regiospecifically with either phenylboronic acid or phenyltrifluoroborate to give in high yields 3-halo-5-phenylisothiazole-4-…
Number of citations: 35 pubs.rsc.org
RG Micetich, CG Chin - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
… 3-Methoxy-5-phenylisothiazole was also lithiated at the 4-position. … to the isoxazoles, since 3-methoxy-5-phenylisothiazole (16) gave a 95 % yield of 3-methoxy-5-phenylisothiazole-4- …
Number of citations: 43 cdnsciencepub.com
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… Recently we tried to prepare 3-hydrazino-5-phenylisothiazole-4-carbonitrile 3 from 3-chloro-5-phenylisothiazole-4-carbonitrile 1 using neat anhydrous hydrazine but obtained in …
Number of citations: 42 www.sciencedirect.com
HA Ioannidou, PA Koutentis - Organic Letters, 2011 - ACS Publications
… 82 C for 2 h and obtained the 5-phenylisothiazole (2a) in 73% yield. Substituting PhI for PhBr or PhCl gave only traces of product after 2 h. The conditions were subsequently optimized …
Number of citations: 32 pubs.acs.org

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